Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JWH 019 N-(5-hydroxyhexyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of acetyl norfentanyl by GC- or LC-mass spectrometry. JWH 019 N-(5-hydroxyhexyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of acetyl norfentanyl by GC- or LC-mass spectrometry. Cannabimimetic indoles, including certain JWH compounds, have been identified in herbal blends. JWH 018, a potent agonist of both the central cannabinoid (CB1) receptor and peripheral cannabinoid (CB2) receptor, has been found in many herbal blends and has been regulated in the United States and other countries. Studies indicate that JWH 018 is rapidly metabolized by the liver and that certain metabolites can be identified in the urine. JWH 019 is nearly identical to JWH 018 in structure and activity at both CB receptors. JWH 019 N-(5-hydroxyhexyl) metabolite is an expected metabolite of JWH 019, detectable both in serum and urine. Its biological activities have not been evaluated.
5-fluoro AB-PINACA is a fluorinated derivative of AB-PINACA, a synthetic cannabinoid developed on an indazole base. PX 2 is an analog of 5-fluoro AB-PINACA in which an isopropyl substituent has been replaced with a benzyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Methcathinone is a psychoactive cathinone that inhibits norepinephrine reuptake. 4-Chloromethcathinone is an analog of methcathinone that has a chlorine atom inserted at the 4 position of the phenyl ring. While the physiological and toxicological properties of this compound are not known, a similar compound, 4-bromomethcathinone inhibits norepinephrine reuptake, like methcathinone, but fails to stimulate spontaneous locomotor activity in rats. This product is intended for forensic and research applications.
AB-CHMINACA is a cyclohexyl-substituted derivative of the indazole-based synthetic cannabinoid, AB-FUBINACA. AB-CHMINACA metabolite M6 is a potential metabolite in which the carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA features an additional carboxyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
MBDB-d3 (hydrochloride) contains three deuterium atoms. It is intended for use as an internal standard for the quantification of MBDB by GC- or LC-mass spectrometry. MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the α-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
BMS 345541 is a cell permeable inhibitor of the IκB kinases IKKα and IKKβ (IC50s = 4 and 0.3 µM). It is without effect against a panel of other serine/threonine and tyrosine kinases at 100 µM. BMS 345541 inhibits signaling through nuclear factor-κB (NF-κB) both in cells and in vivo, showing excellent pharmacokinetics in mice. It blocks joint inflammation and damage in collagen-induced arthritis in mice and induces apoptosis in melanoma cells both in vitro and in vivo. BMS 345541 is used to explore novel roles for IKK phosphorylation and NF-κB signaling.
There are currently four prostaglandin (PG) derivatives which have been approved for human clinical use for the treatment of glaucoma. The names of the PGs and the concentrations of the approved doses are: travoprost (40 µg/ml), latanoprost (50 µg/ml), bimatoprost (300 µg/ml), and unoprostone (1,500 µg/ml). All of these compounds are modified at C-1 in order to act as lipophilic prodrugs in the eye. All have also been postulated to function via activation of the prostanoid FP receptor. Unoprostone and bimatoprost stand out in this class due to their lack of potency. Both are also claimed to have “alternate” mechanisms of actions: as a “docosanoid” in the case of unoprostone and as a “prostamide” in the case of bimatoprost. Lumula is a hybrid eicosanoid analog which incorporates the “docosanoid” features of unoprostone as well as the “prostamide” features of bimatoprost. Based on classical structure-activity relationships which have been established for prostanoid receptors, one would predict very low activity for lumula. The N-ethyl amide prodrug moiety which it inherits from bimatoprost is slow to hydrolyze, and the lower side chain modifications inherited from unoprostone interfere with FP receptor binding. Lumula is therefore a good tool for testing the validity of the alternate mechanism theories.